molecular formula C18H21BrO3 B5005827 1-bromo-4-[3-(3-methoxyphenoxy)propoxy]-2,5-dimethylbenzene

1-bromo-4-[3-(3-methoxyphenoxy)propoxy]-2,5-dimethylbenzene

Cat. No.: B5005827
M. Wt: 365.3 g/mol
InChI Key: WMQPCFNEMCIAFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-bromo-4-[3-(3-methoxyphenoxy)propoxy]-2,5-dimethylbenzene is an organic compound that belongs to the class of brominated aromatic ethers This compound is characterized by the presence of a bromine atom, two methoxy groups, and a propoxy linkage attached to a dimethylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-4-[3-(3-methoxyphenoxy)propoxy]-2,5-dimethylbenzene typically involves multiple steps. One common method includes the following steps:

    Bromination: The starting material, 2,5-dimethylbenzene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.

    Etherification: The brominated intermediate is then reacted with 3-(3-methoxyphenoxy)propanol in the presence of a base such as potassium carbonate to form the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-bromo-4-[3-(3-methoxyphenoxy)propoxy]-2,5-dimethylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.

Major Products

    Nucleophilic Substitution: Products include substituted amines or thiols.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include cyclohexane derivatives.

Scientific Research Applications

1-bromo-4-[3-(3-methoxyphenoxy)propoxy]-2,5-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials such as polymers and coatings due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-bromo-4-[3-(3-methoxyphenoxy)propoxy]-2,5-dimethylbenzene involves its interaction with specific molecular targets. The bromine atom and methoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The propoxy linkage provides flexibility, allowing the compound to adopt different conformations and interact with multiple pathways.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-4-[3-(4-methoxyphenoxy)propoxy]-2,5-dimethylbenzene: Similar structure but with a different position of the methoxy group.

    1-bromo-4-[3-(2-methoxyphenoxy)propoxy]-2,5-dimethylbenzene: Another isomer with the methoxy group in a different position.

    4-bromo-3-methoxyphenol: A simpler compound with a single methoxy group and bromine atom.

Uniqueness

1-bromo-4-[3-(3-methoxyphenoxy)propoxy]-2,5-dimethylbenzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The combination of bromine, methoxy, and propoxy groups on a dimethylbenzene ring makes it a versatile compound for various applications.

Properties

IUPAC Name

1-bromo-4-[3-(3-methoxyphenoxy)propoxy]-2,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrO3/c1-13-11-18(14(2)10-17(13)19)22-9-5-8-21-16-7-4-6-15(12-16)20-3/h4,6-7,10-12H,5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQPCFNEMCIAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)OCCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.